3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide, commonly known as Vistusertib or AZD2014, is a novel compound primarily recognized for its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR) pathway. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its structural complexity and biological activity make it a significant subject of study in medicinal chemistry.
3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide is classified under the category of small molecule inhibitors targeting the mTOR signaling pathway. It is part of a broader class of pyrido-pyrimidine derivatives known for their anti-cancer properties.
The synthesis of 3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide involves multiple steps that typically include the formation of the pyrido-pyrimidine core followed by the introduction of the morpholine groups.
The detailed synthetic route is typically protected by intellectual property laws, but general methodologies can be found in related patents and publications .
The molecular structure of 3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide can be represented as follows:
This structural data indicates a complex arrangement conducive to its biological activity .
The compound's reactivity profile includes interactions typical for amides and heterocycles. Key reactions may involve:
The stability of this compound under various conditions is crucial for its application in therapeutic settings. Studies indicate that it maintains integrity under physiological conditions, which is essential for its efficacy as an mTOR inhibitor .
Vistusertib functions primarily by inhibiting the mTOR pathway, which plays a critical role in cell growth and proliferation. The mechanism involves:
This targeted action highlights its potential effectiveness against tumors that are reliant on mTOR signaling for survival and growth .
The compound's pKa value is predicted to be around 14.45, indicating it is largely neutral under physiological pH but may exhibit different solubility characteristics depending on the environment.
These properties are critical when considering formulation strategies for drug delivery systems aimed at enhancing bioavailability and therapeutic effectiveness .
Vistusertib has several promising applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: